Chroman-4-carboxylic Acid
Overview
Description
Chroman-4-carboxylic acid is an organic compound that belongs to the class of oxygen-containing heterocycles. It features a chroman ring system, which is a benzene ring fused to a tetrahydropyran ring, with a carboxylic acid functional group at the fourth position.
Mechanism of Action
Target of Action
Chroman-4-carboxylic Acid is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . .
Mode of Action
The mode of action of this compound involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . Visible light, photoredox catalyst, base, anhydrous solvent, and inert atmosphere constitute the key parameters for the success of the developed transformation .
Biochemical Pathways
It is known that the compound plays a significant role as a building block in designing drugs , which suggests that it may be involved in various biochemical pathways.
Result of Action
This compound and its derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . They have been found to have antibiotic , antiparasitic , anticancer , and anti-HIV activities and act as SIRT2 inhibitors .
Action Environment
The action environment of this compound involves visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere . These factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Chroman-4-carboxylic Acid are largely derived from its chroman-4-one framework. This framework interacts with various enzymes, proteins, and other biomolecules, contributing to its broad spectrum of biological and pharmaceutical activities .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-4-carboxylic acid can be synthesized through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, visible-light photoredox catalysis has been explored for the synthesis of this compound derivatives, offering a greener and more sustainable approach .
Chemical Reactions Analysis
Types of Reactions: Chroman-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Major Products: The major products formed from these reactions include chroman-4-one derivatives, chroman-4-ol derivatives, and various substituted this compound esters and amides .
Scientific Research Applications
Chroman-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
Comparison with Similar Compounds
Chroman-2-ones: These compounds share the chroman ring system but differ in the position of the carboxylic acid group.
Coumarin-3-carboxylic acids: These compounds have a similar structure but with a coumarin ring system.
Chromone-3-carboxylic acids: These compounds feature a chromone ring system with a carboxylic acid group at the third position.
Uniqueness: Chroman-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its role as a versatile building block in synthetic chemistry highlight its importance in research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWHTTALQBHDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920844 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112605-33-1, 20426-80-6 | |
Record name | Chroman-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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